molecular formula C8H17Cl2N B2720882 3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride CAS No. 2490420-72-7

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride

Cat. No.: B2720882
CAS No.: 2490420-72-7
M. Wt: 198.13
InChI Key: KTYNOMWGLDNNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride typically involves the alkylation of 1-methylpiperidine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of ethyl-substituted piperidine derivatives.

Scientific Research Applications

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to its observed effects in research studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethylamine hydrochloride
  • Bis(2-chloroethyl)amine hydrochloride
  • 1-(2-Chloroethyl)piperidine hydrochloride

Uniqueness

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles.

Properties

IUPAC Name

3-(2-chloroethyl)-1-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYNOMWGLDNNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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